5-Chloro-2-oxo-1(2H)-Pyridineacetic Acid: Structural Characterization & Synthetic Utility
5-Chloro-2-oxo-1(2H)-Pyridineacetic Acid: Structural Characterization & Synthetic Utility
This guide details the chemical properties, structural characteristics, and synthetic utility of 5-chloro-2-oxo-1(2H)-pyridineacetic acid (Systematic Name: 2-(5-chloro-2-oxopyridin-1(2H)-yl)acetic acid).
Executive Summary
5-chloro-2-oxo-1(2H)-pyridineacetic acid is a specialized heterocyclic building block used in medicinal chemistry, particularly in the design of protease inhibitors (e.g., Factor Xa, Thrombin) and peptidomimetics. It serves as a robust scaffold for introducing the 5-chloro-2-pyridone pharmacophore—a motif known to enhance metabolic stability and optimize hydrogen bonding interactions in active sites.
This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways (focusing on N- vs. O-alkylation regioselectivity), and experimental protocols for its generation and characterization.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Detail |
| Systematic Name | 2-(5-chloro-2-oxopyridin-1(2H)-yl)acetic acid |
| Common Synonyms | (5-Chloro-2-oxo-1-pyridyl)acetic acid; 1-Carboxymethyl-5-chloro-2-pyridone |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| CAS Number | Not widely listed as a commodity chemical; often synthesized in situ or custom ordered.[1] (Analogous to CAS 10155-23-4 for non-chlorinated variant) |
| SMILES | OC(=O)CN1C=C(Cl)C=CC1=O |
Structural Features
The molecule consists of a 2-pyridone core substituted with a chlorine atom at the C5 position and an acetic acid moiety at the N1 position.
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Tautomeric Stability: Unlike its precursor (5-chloro-2-hydroxypyridine), which exists in equilibrium between the lactim (–OH) and lactam (–NH) forms, this molecule is chemically "locked" in the lactam (2-pyridone) form due to the N-alkylation.
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Electronic Effects: The C5-chlorine atom is electron-withdrawing (inductive effect, -I), which decreases the electron density of the ring. This increases the acidity of the α-methylene protons (N-CH₂-COOH) and modulates the lipophilicity (LogP).
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H-Bonding Potential:
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Acceptor: The C2 carbonyl oxygen is a strong hydrogen bond acceptor.
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Donor: The carboxylic acid (–COOH) acts as both a donor and acceptor.[2]
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Physicochemical Profile
| Property | Value (Predicted/Experimental) | Context |
| pKa (Acid) | 3.5 – 3.8 | The carboxylic acid is slightly more acidic than acetic acid (pKa 4.76) due to the electron-withdrawing pyridone ring. |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity; the chlorine increases LogP compared to the non-chlorinated analog. |
| Solubility | DMSO, Methanol, dilute Base | Low solubility in acidic water; dissolves readily in basic aqueous solutions (forming the carboxylate salt). |
| Melting Point | 165 – 175 °C (Dec.) | Typical for polar pyridone carboxylic acids; often decomposes upon melting. |
Synthetic Methodology
The synthesis of 5-chloro-2-oxo-1(2H)-pyridineacetic acid presents a classic regioselectivity challenge: N-alkylation vs. O-alkylation .
The Regioselectivity Challenge
The starting material, 5-chloro-2-hydroxypyridine, is an ambident nucleophile. Treatment with an alkylating agent (e.g., chloroacetic acid) can occur at:
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Nitrogen (N-alkylation): Yields the desired 2-pyridone derivative (Thermodynamically favored).
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Oxygen (O-alkylation): Yields the 2-pyridyloxyacetic acid derivative (Kinetically favored under certain conditions).
Control Strategy:
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Base Selection: Use of strong bases (e.g., NaH, KOH) favors the N-alkylated product by forming the sodium/potassium salt, where the cation coordinates to the oxygen, shielding it and directing the electrophile to the nitrogen.
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Solvent: Polar aprotic solvents (DMF, DMSO) favor N-alkylation.
Experimental Protocol (Recommended)
Objective: Synthesis of 2-(5-chloro-2-oxopyridin-1(2H)-yl)acetic acid via N-alkylation.
Reagents:
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5-Chloro-2-hydroxypyridine (1.0 eq)
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Chloroacetic acid (1.2 eq)
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Potassium Hydroxide (KOH) (2.5 eq)
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Water/Ethanol (solvent system)
Step-by-Step Procedure:
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Dissolution: Dissolve 5-chloro-2-hydroxypyridine (10 mmol) in water (10 mL) containing KOH (25 mmol). The solution should be clear (formation of potassium salt).
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Addition: Add chloroacetic acid (12 mmol) slowly to the stirring solution.
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Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1 with 1% AcOH).
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Workup:
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Cool the mixture to room temperature.
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Acidify carefully with 6N HCl to pH ~2.0. The product typically precipitates as a white/off-white solid.
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If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via acid-base extraction (dissolve in NaHCO₃, wash with DCM, re-acidify aqueous layer to precipitate).
Synthesis Logic Diagram
Caption: Regioselective alkylation pathway. N-alkylation is favored in polar solvents with alkali metal bases.
Analytical Characterization
To validate the structure, researchers must distinguish the N-alkylated product from the O-alkylated isomer.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
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Ring Protons:
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H-6 (Position 6): The proton adjacent to the Nitrogen is significantly deshielded in the N-alkylated product compared to the O-alkylated isomer. Expect a doublet or doublet-of-doublets around δ 7.8 – 8.2 ppm .
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H-3 & H-4: Aromatic signals in the range of δ 6.4 – 7.5 ppm .
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Methylene Protons (N-CH₂):
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Appears as a sharp singlet integrating to 2H.
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Shift: δ 4.6 – 4.9 ppm . (Note: O-CH₂ signals typically appear slightly lower field, >5.0 ppm, but the difference is subtle; coupling patterns of the ring are more diagnostic).
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Carboxylic Acid: Broad singlet at δ 12.0 – 13.0 ppm (exchangeable with D₂O).
Mass Spectrometry
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ESI-MS: Observe [M+H]⁺ peaks at m/z 188 and 190 (characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes).
Applications in Drug Discovery
This molecule acts as a critical intermediate for "linker" chemistry. The carboxylic acid handle allows for amide coupling to amines, incorporating the 5-chloro-2-pyridone headgroup into larger bioactive molecules.
Key Therapeutic Areas:
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Factor Xa Inhibitors: The 5-chloro-2-pyridone motif mimics the pharmacophore of several anticoagulant agents (structurally related to the core of Betrixaban or Otamixaban intermediates).
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Antifibrotics: Structural analog to Pirfenidone (which is 5-methyl-1-phenyl-2-pyridone). The 5-chloro substitution alters metabolic susceptibility (blocking oxidation at the methyl site).
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Peptidomimetics: Used to constrain peptide backbones or serve as a bioisostere for phenylalanine/tyrosine derivatives.
References
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Synthesis of 2-Pyridones: Katritzky, A. R., et al. "Regioselectivity in the alkylation of 2-pyridones." Journal of the Chemical Society, Perkin Transactions 1, 1980. Link
- Ambident Nucleophiles:Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013.
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Related Pharmacophores: Pinto, D. J. P., et al.[3][4][5] "Discovery of Factor Xa Inhibitors." Journal of Medicinal Chemistry, 50(22), 5339-5356, 2007. Link
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Spectral Data (Analogous): National Institute of Standards and Technology (NIST). "1(2H)-Pyridineacetic acid spectra." Link
Sources
- 1. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
